4-methyl-2-(trifluoromethyl)benzoyl Chloride
Overview
Description
4-Methyl-2-(trifluoromethyl)benzoyl Chloride is an organic compound. It is a derivative of benzoyl chloride where one of the hydrogen atoms in the benzene ring is replaced by a trifluoromethyl group (-CF3) and a methyl group (-CH3) is attached to the benzene ring . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a trifluoromethyl group (-CF3), a methyl group (-CH3), and a benzoyl chloride group (-COCl) attached to it . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the reactivity of the molecule.Chemical Reactions Analysis
This compound can undergo various reactions typical for benzoyl chlorides. For example, it can participate in nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile . It can also react with water, liberMechanism of Action
Target of Action
It’s known that benzoyl chloride compounds often react with nucleophiles, such as amines or alcohols, in organic synthesis .
Mode of Action
4-Methyl-2-(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The chlorine atom is a good leaving group, which makes the carbonyl carbon of the compound highly electrophilic. When a nucleophile attacks this carbon, it forms a tetrahedral intermediate, which then collapses, releasing a chloride ion and forming a new bond with the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, including the presence of suitable nucleophiles and the specific conditions of the reaction . Given its reactivity, it could potentially react with various biomolecules, leading to a range of possible effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis, as water is a strong nucleophile and can react with the compound to release hydrogen chloride gas . Additionally, the compound should be kept away from open flames and hot surfaces due to its combustibility .
Advantages and Limitations for Lab Experiments
The main advantage of using 4-methyl-2-(trifluoromethyl)benzoyl chloride in lab experiments is its versatility. This compound can be used as a reagent in the synthesis of various compounds and as a starting material for the preparation of other benzoyl chlorides. However, the main limitation of using this compound is its toxicity. It is a highly reactive and toxic compound that requires special handling and storage.
Future Directions
There are several future directions for the use of 4-methyl-2-(trifluoromethyl)benzoyl chloride in scientific research. One of the main directions is the development of new drugs using this compound as a starting material. Another direction is the study of the mechanism of action of this compound and its effects on biological molecules. Additionally, this compound can be used in the synthesis of new materials with unique properties.
Scientific Research Applications
4-methyl-2-(trifluoromethyl)benzoyl chloride is used in various fields of scientific research. It is widely used in medicinal chemistry for the development of new drugs. This compound is also used in biochemistry and pharmacology to study the mechanism of action of various drugs. It is used as a reagent in the synthesis of various compounds and as a starting material for the preparation of other benzoyl chlorides.
properties
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAVYJCEPBETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257099 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261952-10-7 | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261952-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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